(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

Lipophilicity SAR Studies Drug Design

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane (CAS: 2706922-50-9) is a halogenated aromatic organosulfur compound, characterized by a phenyl ring with chlorine, fluorine, and iodine substituents, plus a methylsulfane group. This specific combination and arrangement of halogens is not found in common alternatives, which are typically less-substituted or regioisomers.

Molecular Formula C7H5ClFIS
Molecular Weight 302.54 g/mol
Cat. No. B14020438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
Molecular FormulaC7H5ClFIS
Molecular Weight302.54 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1F)Cl)I
InChIInChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
InChIKeyLICDRZWLEOZUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane: A Unique Halogenated Aryl Methyl Sulfide Building Block for Advanced Research


(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane (CAS: 2706922-50-9) is a halogenated aromatic organosulfur compound, characterized by a phenyl ring with chlorine, fluorine, and iodine substituents, plus a methylsulfane group [1]. This specific combination and arrangement of halogens is not found in common alternatives, which are typically less-substituted or regioisomers [2][3]. It is classified as a research chemical for use as a synthetic intermediate in organic synthesis and medicinal chemistry [1].

Why a Simple Analog of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane Is Not a Substitute for Research


In-class compounds, such as the dechloro analog or other regioisomers, cannot be simply interchanged because the precise halogenation pattern on the phenyl ring critically dictates a molecule's physicochemical properties, reactivity, and subsequent biological interactions [1]. Even minor positional shifts of a single halogen can alter molecular lipophilicity, steric bulk, and electronic character, which in turn affects binding affinity, metabolic stability, and selectivity in biological systems [2]. Substituting this compound with a less-substituted analog may compromise the integrity of a structure-activity relationship (SAR) study, leading to inaccurate conclusions about a pharmacophore's requirements [3]. The specific combination of a bulky ortho-iodine, a strongly electron-withdrawing para-fluorine, and a meta-chlorine creates a unique electronic environment not replicated by simpler alternatives [1].

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane: Direct Quantitative Comparisons Against Close Analogs


Lipophilicity (XLogP3) Differentiation from Dechloro Analog (2-Fluoro-6-iodophenyl)(methyl)sulfane

The target compound demonstrates significantly higher lipophilicity compared to the common dechloro analog, (2-Fluoro-6-iodophenyl)(methyl)sulfane. This is a critical parameter for predicting membrane permeability, bioavailability, and potential off-target binding [1]. The target compound exhibits an XLogP3 value of 3.8, while the dechloro analog has an XLogP3 value of 3.2 [1][2]. The addition of a single chlorine atom results in a quantifiable increase in lipophilicity of +0.6 log units.

Lipophilicity SAR Studies Drug Design

Molecular Weight and Heavy Atom Count vs. Dechloro Analog (2-Fluoro-6-iodophenyl)(methyl)sulfane

The target compound has a molecular weight of 302.54 g/mol and a heavy atom count of 11, which is higher than the dechloro analog (2-Fluoro-6-iodophenyl)(methyl)sulfane, which has a molecular weight of 268.09 g/mol and a heavy atom count of 10 [1][2]. This difference is due to the presence of the additional chlorine atom in the target molecule.

Physicochemical Properties Building Block Selection Synthetic Chemistry

Supplier Purity and Physical Form Differentiation from Regioisomers

Commercially, the target compound is supplied by multiple vendors with a minimum purity specification of 95% . It is available as a solid at room temperature, which is consistent across several of its regioisomers . While the purity grade is common, the specific regioisomer (3-Chloro-2-fluoro-6-iodo) is distinct from other commercially available isomers like the 5-iodo or 4-chloro variants, which may have different reactivity profiles .

Chemical Procurement Quality Control Synthetic Reliability

Class-Level Evidence for Halogenated Aryl Methyl Sulfides in Enzyme Inhibition

Conjugated methylthio derivatives, a broader class to which the target compound belongs, have been shown to be potent inhibitors of *S. cerevisiae* oxidosqualene cyclase (OSC) [1]. While no direct data exists for the target compound, this class-level evidence supports its potential utility in exploring enzyme inhibition. In the referenced study, conjugated methylthio derivatives were found to be potent OSC inhibitors, whereas phenylthio derivatives showed selectivity for squalene-hopene cyclase (SHC) [1]. This suggests that the methylsulfane group is a critical feature for OSC activity, and the unique halogenation pattern of the target compound could be explored to modulate potency and selectivity.

Enzyme Inhibition Oxidosqualene Cyclase Squalene-Hopene Cyclase

Key Research Applications for (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane


Probing Lipophilicity-Driven Structure-Activity Relationships (SAR)

The quantifiable +0.6 log unit increase in XLogP3 compared to the dechloro analog [1] makes this compound an ideal tool for SAR studies. Researchers can systematically investigate how increased lipophilicity impacts target binding, cellular permeability, or metabolic stability without altering the core scaffold's other pharmacophoric elements. This is crucial for optimizing lead compounds in drug discovery programs where balancing potency and ADME properties is key.

Synthesis of Complex Halogenated Intermediates via Cross-Coupling

The presence of three distinct halogen atoms (Cl, F, I) with different reactivities offers a versatile platform for sequential cross-coupling reactions. The iodine atom at the 6-position is the most reactive handle for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira), allowing for selective functionalization at this site. The remaining chlorine and fluorine atoms can be further derivatized or left in place to modulate the final molecule's properties. This makes the compound a valuable building block for constructing diverse and complex molecular architectures for medicinal or agrochemical research .

Investigating Enzyme Inhibition in Terpenoid Biosynthesis

Based on class-level evidence showing that conjugated methylthio derivatives are potent inhibitors of oxidosqualene cyclase (OSC) [2], this compound can be used as a starting point to design novel OSC or squalene-hopene cyclase (SHC) inhibitors. The unique halogenation pattern of the target compound may impart distinct selectivity or potency profiles compared to known inhibitors, offering a new avenue for research into antifungal or cholesterol-lowering agents.

Development of Novel Fluorinated and Iodinated Tracers

The presence of both fluorine and iodine makes this compound a potential precursor for radiolabeling applications. Iodine can be substituted with radioisotopes (e.g., I-123, I-125) for SPECT imaging, while fluorine can be replaced with fluorine-18 for PET imaging [3]. The distinct halogenation pattern could be exploited to develop novel tracers for studying biological processes in vivo, where the specific positioning of the radiolabel is critical for binding or metabolism.

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